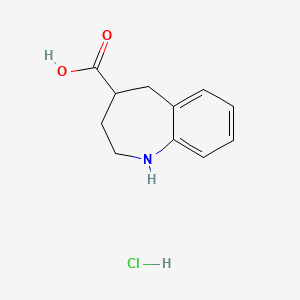

2,3,4,5-Tetrahydro-1H-1-benzazepine-4-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,3,4,5-Tetrahydro-1H-1-benzazepine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2361643-58-3 . It has a molecular weight of 227.69 . It is a powder in physical form .

Synthesis Analysis

The synthesis of benzazepine derivatives has been a topic of interest for many researchers . The methods for the synthesis of derivatives of 1-, 2-, and 3-benzazepines can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis

The molecular formula of “2,3,4,5-Tetrahydro-1H-1-benzazepine-4-carboxylic acid hydrochloride” is C11H13NO2.ClH . The InChI Code is 1S/C11H13NO2.ClH/c13-11(14)9-5-6-12-10-4-2-1-3-8(10)7-9;/h1-4,9,12H,5-7H2,(H,13,14);1H .Physical And Chemical Properties Analysis

“2,3,4,5-Tetrahydro-1H-1-benzazepine-4-carboxylic acid hydrochloride” is a powder in physical form . It has a molecular weight of 227.69 . The InChI Code is 1S/C11H13NO2.ClH/c13-11(14)9-5-6-12-10-4-2-1-3-8(10)7-9;/h1-4,9,12H,5-7H2,(H,13,14);1H .Scientific Research Applications

Hydrogen-bonded Assembly

The study by Guerrero et al. (2014) investigates the hydrogen-bonded assembly of benzazepine derivatives, including 2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid. The research demonstrates how these compounds form diverse hydrogen-bonded structures, from one-dimensional chains to three-dimensional frameworks, showcasing their potential in crystal engineering and material science applications (Guerrero et al., 2014).

Synthesis of Novel Compounds

Pecherer et al. (1972) describe a novel synthesis method for aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines. This research is significant for the development of new chemical compounds with potential applications in various fields, including medicinal chemistry and drug design (Pecherer et al., 1972).

Analytical Chemistry Applications

Kaiser et al. (1987) developed a gas chromatographic-mass spectrometric method for quantifying 2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid and its metabolites in biological samples. This method is crucial for pharmacokinetic studies and offers a sensitive approach for detecting and quantifying these compounds in complex biological matrices (Kaiser et al., 1987).

Material Science and Crystallography

The study by Acosta et al. (2009) focuses on the crystallographic analysis of 4-hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine and its analogues. This research provides insights into the isomorphism and crystal structures of these compounds, contributing to our understanding of molecular interactions and the design of materials with specific crystallographic properties (Acosta et al., 2009).

Mechanism of Action

Target of Action

It is known that benzazepine derivatives, to which this compound belongs, can be promising for the treatment of various conditions such as cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Mode of Action

Benzazepines, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Benzazepines are known to affect a variety of biochemical pathways, leading to downstream effects that can be beneficial in the treatment of various conditions .

Result of Action

Benzazepines are known to have a variety of effects at the molecular and cellular level, which can contribute to their therapeutic effects .

properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)9-5-6-12-10-4-2-1-3-8(10)7-9;/h1-4,9,12H,5-7H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVHKXKHQBRLMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2CC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2615525.png)

![2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2615528.png)

![N'-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2615529.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2615535.png)

![(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2615537.png)

![Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2615542.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2615543.png)